
(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane is an organic compound characterized by the presence of methoxy, nitro, and sulfane functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane typically involves the reaction of 4,5-dimethoxy-2-nitrobenzene with methylthiolating agents under controlled conditions. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solution, followed by acidification with hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used for reduction reactions.
Substitution: Reagents such as halides and strong bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modification of sulfane and nitro groups, which can alter the activity of target proteins and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(4,5-Dimethoxy-2-nitrophenyl)methanol: Similar structure but with a hydroxyl group instead of a sulfane group.
Methyl (2-nitrophenyl)sulfane: Similar sulfane group but different substitution pattern on the phenyl ring.
Propiedades
Fórmula molecular |
C9H11NO4S |
|---|---|
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
1,2-dimethoxy-4-methylsulfanyl-5-nitrobenzene |
InChI |
InChI=1S/C9H11NO4S/c1-13-7-4-6(10(11)12)9(15-3)5-8(7)14-2/h4-5H,1-3H3 |
Clave InChI |
GUVWCCLWWZOVNC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)[N+](=O)[O-])SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


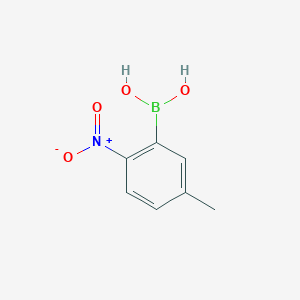
![(E)-[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12822895.png)

![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
![(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12822914.png)
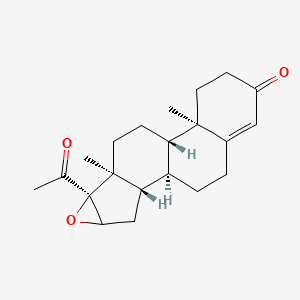
![7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12822921.png)

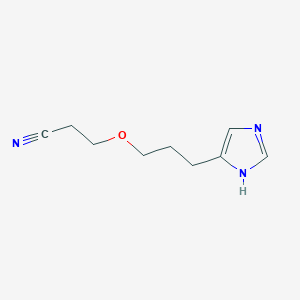
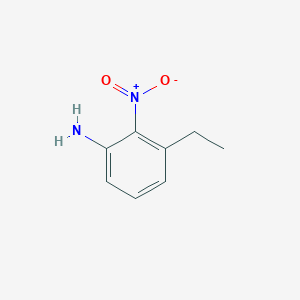
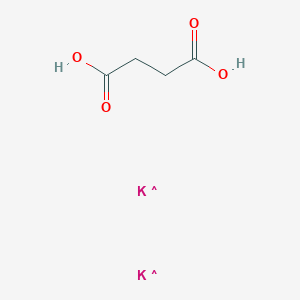
![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)
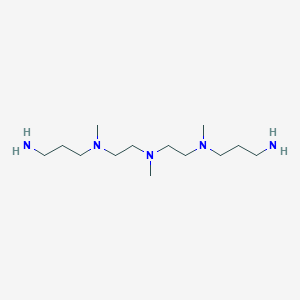
![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
